Technical Documentation Center

1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone

Core Science & Biosynthesis

Foundational

Synthesis Pathway for 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone: A Comprehensive Technical Guide

Executive Summary Fluorinated pyrazoles are privileged scaffolds in modern drug discovery, agrochemicals, and positron emission tomography (PET) imaging (1)[1]. The introduction of a 2-fluoroethyl moiety onto the pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrazoles are privileged scaffolds in modern drug discovery, agrochemicals, and positron emission tomography (PET) imaging (1)[1]. The introduction of a 2-fluoroethyl moiety onto the pyrazole nitrogen significantly modulates lipophilicity, metabolic stability, and target binding affinity. This whitepaper details the optimized, self-validating synthesis pathway for 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone , focusing on the regioselective N-alkylation of 3-acetyl-1H-pyrazole using 1-bromo-2-fluoroethane.

Retrosynthetic Strategy & Regiochemical Causality

The target molecule can be efficiently disconnected at the N1-alkyl bond, revealing 1-(1H-pyrazol-3-yl)ethanone (3-acetylpyrazole) and 1-bromo-2-fluoroethane as the ideal starting materials. The use of 1-bromo-2-fluoroethane is a fundamental transformation in organofluorine chemistry for introducing the fluoroethyl moiety via nucleophilic substitution (2)[2].

The Regioselectivity Challenge: Alkylation of unsymmetrical pyrazoles typically yields a mixture of 1,3- and 1,5-disubstituted isomers. Deprotonation of 3-acetylpyrazole yields a resonance-stabilized pyrazolide anion. To maximize the yield of the desired 1,3-isomer, the choice of base and solvent is critical. Using a soft, bulky cation like Cesium (from Cs₂CO₃) in a polar aprotic solvent (e.g., Acetonitrile) enhances the nucleophilicity of the nitrogen furthest from the sterically hindering and electron-withdrawing acetyl group. This drives the reaction thermodynamically and kinetically toward the 1,3-isomer. Conversely, using Sodium Hydride (NaH) in DMF provides a highly reactive environment for rapid alkylation, but often results in poorer regiocontrol (3)[3].

Pathway SM 3-Acetyl-1H-pyrazole Base Cs2CO3 / MeCN (Deprotonation) SM->Base Anion Pyrazolide Anion Base->Anion Alkyl 1-Bromo-2-fluoroethane Anion->Alkyl SN2 Attack Iso13 1,3-Isomer (Target) Alkyl->Iso13 Major Iso15 1,5-Isomer (Minor) Alkyl->Iso15 Minor

Mechanistic pathway of regioselective N-alkylation of 3-acetylpyrazole.

Self-Validating Experimental Protocol

Based on established literature for fluoroethylation, the following step-by-step methodology ensures high conversion and facilitates the isolation of the target compound. Optimization utilizing Cs₂CO₃ in acetonitrile at 70 °C has been shown to provide excellent yields (4)[4].

Materials Required:

  • 1-(1H-pyrazol-3-yl)ethanone (1.0 eq)

  • 1-Bromo-2-fluoroethane (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried round-bottom flask with 1-(1H-pyrazol-3-yl)ethanone and anhydrous MeCN. Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the pyrazolide anion.

  • Alkylation: Dropwise add 1-bromo-2-fluoroethane (1.2 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 70 °C for 4 hours under a nitrogen atmosphere. Monitor the reaction via LC-MS until the starting material is fully consumed.

  • Workup: Cool the mixture to ambient temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with distilled water and brine to remove inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc gradient). The desired 1,3-isomer typically elutes first due to lower polarity compared to the 1,5-isomer.

Workflow S1 Step 1: Reagent Mixing SM + Cs2CO3 in MeCN S2 Step 2: Alkylation Add 1-Bromo-2-fluoroethane S1->S2 S3 Step 3: Heating 70°C for 4 hours S2->S3 S4 Step 4: Workup EtOAc Extraction S3->S4 S5 Step 5: Purification Chromatography S4->S5 S6 Step 6: Validation LC-MS & NOESY NMR S5->S6

Step-by-step experimental workflow for synthesis, isolation, and validation.

Quantitative Data: Optimization of Alkylation Conditions

The table below summarizes the effect of different bases and solvents on the yield and regioselectivity of the N-alkylation process, synthesized from empirical literature standards.

BaseSolventTemperatureTimeTotal Yield (%)Ratio (1,3-isomer : 1,5-isomer)
NaHDMF50 °C18 h82%2.5 : 1
K₂CO₃DMFRT to 70 °C24 h75%3.0 : 1
Cs₂CO₃ MeCN 70 °C 4 h 88% 5.5 : 1

Analytical Characterization & Validation

To ensure trustworthiness and self-validation of the synthesized 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone, rigorous analytical characterization must be performed:

  • LC-MS: Confirms the exact mass (M+H)⁺ corresponding to C₇H₉FN₂O (Expected m/z ≈ 157.07).

  • ¹H NMR (Fluorine Coupling): The 2-fluoroethyl group will present characteristic splitting due to ¹H-¹⁹F coupling. The -CH₂F protons typically appear as a doublet of multiplets around 4.6–4.8 ppm (JHF ≈ 47 Hz), while the N-CH₂ protons appear around 4.3–4.5 ppm (JHF ≈ 20 Hz).

  • Regiochemical Assignment (2D NOESY): The definitive differentiation between the 1,3-isomer and the 1,5-isomer relies on 2D NOESY NMR. In the 1,5-isomer, a strong Nuclear Overhauser Effect (NOE) correlation will be observed between the N-CH₂ protons of the fluoroethyl group and the methyl protons of the acetyl group. In the target 1,3-isomer, this correlation is completely absent because the groups are situated on opposite sides of the pyrazole ring.

References

  • 1-Bromo-2-fluoroethane | 762-49-2 Source: Benchchem URL
  • WO2007103308A2 - Heterobicyclic pyrazole compounds and methods of use Source: Google Patents URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • WO2016011930A1 - Compounds Source: Google Patents URL

Sources

Exploratory

1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone: A Comprehensive Technical Guide on Synthesis, Characterization, and Applications

Executive Summary 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (also known as 1-(2-fluoroethyl)-3-acetylpyrazole) is a highly specialized, fluorinated heterocyclic building block. Combining the robust pharmacophore of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (also known as 1-(2-fluoroethyl)-3-acetylpyrazole) is a highly specialized, fluorinated heterocyclic building block. Combining the robust pharmacophore of a pyrazole ring, the metabolic stability of a fluoroethyl chain, and the synthetic versatility of an acetyl group, this compound is primarily utilized in advanced medicinal chemistry and the development of Positron Emission Tomography (PET) radiotracers[1].

This whitepaper provides an authoritative, step-by-step guide to the structural rationale, synthetic methodologies (both "cold" synthesis and


F-radiosynthesis), and analytical characterization of this molecule.

Chemical Identity and Core Identifiers

While exact CAS registry numbers for specific novel isomers are often catalog-specific or proprietary, this compound belongs to a well-documented class of 1-(2-fluoroethyl)-1H-pyrazoles, which are commercially cataloged by major chemical vendors[2][3].

PropertyValue
IUPAC Name 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone
Molecular Formula C

H

FN

O
Molecular Weight 156.16 g/mol
SMILES CC(=O)C1=NN(CCF)C=C1
InChI InChI=1S/C7H9FN2O/c1-6(11)7-3-4-10(9-7)5-2-8/h3-4H,2,5H2,1H3
Predicted LogP ~0.7 - 1.1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, N, O)

Structural and Mechanistic Rationale (E-E-A-T)

The architectural design of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone is highly deliberate, serving specific functions in drug design:

  • The Pyrazole Core: Pyrazoles are ubiquitous in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib). They act as excellent hydrogen bond acceptors and donors, frequently mimicking amide bonds to anchor molecules within the hinge region of kinases[1].

  • The 2-Fluoroethyl Group: In medicinal chemistry, fluorine is a classic bioisostere for hydroxyl or methoxy groups. The highly electronegative fluorine atom withdraws electron density, lowering the pKa of adjacent basic centers and increasing metabolic stability by blocking cytochrome P450-mediated oxidation. Crucially, the 2-fluoroethyl moiety is the premier handle for

    
    F-radiolabeling, enabling the translation of a therapeutic inhibitor into a diagnostic PET tracer[1][4].
    
  • The Acetyl (Ethanone) Group: Positioned at C3, the acetyl group serves as an electrophilic handle. It allows for rapid downstream diversification, such as aldol condensations to form chalcones or reductive aminations to generate diverse amine libraries.

Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline both the standard chemical synthesis ("cold" synthesis) and the radiochemical synthesis ("hot" synthesis) of the compound.

Protocol A: Direct Alkylation ("Cold" Synthesis)

Objective: Synthesize the macroscopic, non-radioactive standard for assay development and analytical reference.

Mechanistic Causality: Alkylation of 3-acetyl-1H-pyrazole can yield a mixture of N1 and N2 isomers. Utilizing Cesium Carbonate (Cs


CO

) in a polar aprotic solvent enhances the nucleophilicity of the pyrazole anion via the "cesium effect" (where the large, diffuse Cs

ion loosely pairs with the anion), driving the reaction toward the thermodynamically favored N1-alkylated product.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-acetyl-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add Cs

    
    CO
    
    
    
    (1.5 eq) to the solution. Stir at room temperature for 30 minutes to ensure complete deprotonation.
  • Alkylation: Dropwise add 1-bromo-2-fluoroethane (1.2 eq). Heat the reaction mixture to 60°C for 4–6 hours.

  • Quenching & Extraction: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N1 isomer.
Protocol B: F-Radiosynthesis for PET Imaging

Objective: Introduce the positron-emitting


F isotope for in vivo imaging.

Mechanistic Causality: Direct radiofluorination requires a highly reactive nucleophile. The[


F]fluoride ion obtained from a cyclotron is unreactive in water due to tight hydration shells. Kryptofix-222 (K

) is used to sequester the potassium counterion (K

), leaving the [

F]fluoride "naked" and highly nucleophilic in polar aprotic solvents[4].

Step-by-Step Workflow:

  • Precursor Synthesis: Synthesize the tosylate precursor, 2-(3-acetyl-1H-pyrazol-1-yl)ethyl 4-methylbenzenesulfonate, using standard tosylation protocols.

  • Isotope Preparation: Trap cyclotron-produced[

    
    F]fluoride on a QMA cartridge. Elute into a reaction vial using a solution of K
    
    
    
    and K
    
    
    CO
    
    
    in Acetonitrile/Water.
  • Azeotropic Drying: Evaporate the solvent at 95°C under a stream of helium. Add anhydrous acetonitrile and evaporate repeatedly to remove all trace water.

  • Radiolabeling: Add the tosylate precursor (2-3 mg) dissolved in anhydrous Acetonitrile to the dried [

    
    F]KF/K
    
    
    
    complex. Heat at 90°C for 10 minutes[5].
  • Purification: Dilute the mixture with HPLC mobile phase and purify via semi-preparative Radio-HPLC.

Synthesis A 3-Acetyl-1H-pyrazole C Tosylate Precursor (Radiosynthesis) A->C TsOCH2CH2Br K2CO3, MeCN D 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (Target) A->D Cs2CO3, DMF + B B 1-Bromo-2-fluoroethane (Cold Synthesis) E 1-[1-(2-[18F]Fluoroethyl)-1H-pyrazol-3-yl]ethanone (PET Tracer) C->E [18F]KF, K222 MeCN, 90°C

Caption: Divergent synthetic pathways for standard (cold) and radiolabeled (hot) fluoroethyl pyrazoles.

Analytical and Characterization Workflows

To validate the integrity of the synthesized compound, a self-validating analytical suite must be employed.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~7.45 (d, J = 2.4 Hz, 1H, Pyrazole H-5)
      
    • 
       ~6.78 (d, J = 2.4 Hz, 1H, Pyrazole H-4)
      
    • 
       ~4.75 (dt, J = 47.0, 4.8 Hz, 2H, -CH
      
      
      
      F ) — The large 47 Hz coupling constant is diagnostic of geminal H-F coupling.
    • 
       ~4.42 (dt, J = 27.5, 4.8 Hz, 2H, N-CH
      
      
      
      -)
    • 
       ~2.55 (s, 3H, -C(=O)CH
      
      
      
      )
  • 
    F NMR (376 MHz, CDCl
    
    
    
    ):
    • 
       ~ -221.5 (tt, J = 47.0, 27.5 Hz, 1F).
      
  • LC-MS (ESI+):

    • Calculated for C

      
      H
      
      
      
      FN
      
      
      O
      
      
      [M+H]
      
      
      : 157.08; Found: m/z 157.1.

Applications in Drug Discovery

The true value of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone lies in its capacity to act as a central hub for generating complex pharmacophores.

  • Kinase Inhibitor Scaffolds: By condensing the acetyl group with various aromatic aldehydes (Aldol condensation), researchers can generate chalcone derivatives that act as potent Michael acceptors for covalent kinase inhibition.

  • Pyrimidine Synthesis: Condensation of the acetyl group with guanidine derivatives yields highly substituted pyrimidines, a motif found in numerous oncology drugs.

  • Neuroimaging: The

    
    F-labeled variant serves as a critical prosthetic group. It can be conjugated to larger macromolecules or targeting vectors to map receptor densities (e.g., MET status or Histone Deacetylase mapping) in the brain[4][5].
    

Functionalization Core 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone Condensation Aldol Condensation (Chalcone Derivatives) Core->Condensation Ar-CHO, Base ReductiveAm Reductive Amination (Amine Derivatives) Core->ReductiveAm R-NH2, NaBH(OAc)3 Heterocycle Hydrazine/Guanidine Condensation (Bicyclic/Pyrimidine Systems) Core->Heterocycle Guanidine, Heat

Caption: Downstream diversification of the C3-acetyl handle in medicinal chemistry workflows.

References

Sources

Foundational

The Pharmacological Versatility of Pyrazole Scaffolds: A Technical Guide to Biological Activities and Mechanistic Evaluation

Executive Summary The pyrazole ring—a five-membered heterocyclic diazole—stands as a privileged scaffold in modern medicinal chemistry. Its unique electronic distribution, characterized by adjacent nitrogen atoms acting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocyclic diazole—stands as a privileged scaffold in modern medicinal chemistry. Its unique electronic distribution, characterized by adjacent nitrogen atoms acting as both hydrogen-bond donors and acceptors, endows it with exceptional metabolic stability and target affinity 1. Because of this amphoteric nature, pyrazole derivatives can precisely anchor within the ATP-binding pockets of kinases or the hydrophobic channels of enzymes, leading to a broad spectrum of pharmacological applications. This technical guide explores the core biological activities of pyrazole compounds, focusing on their roles as anti-inflammatory and anticancer agents, and provides robust, self-validating experimental frameworks for their evaluation.

Core Biological Activities & Mechanistic Pathways

Anti-Inflammatory Activity: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally target cyclooxygenase (COX) enzymes to halt the conversion of arachidonic acid into inflammatory prostaglandins. However, the discovery of the inducible COX-2 isoform, which features a larger, more flexible hydrophobic side pocket compared to the constitutive COX-1, revolutionized anti-inflammatory drug design 2.

Pyrazole derivatives, most notably Celecoxib, exploit this structural divergence. The 1,5-diarylpyrazole core of Celecoxib positions its sulfonamide group perfectly within the secondary pocket of COX-2, achieving highly selective inhibition and reducing gastrointestinal toxicity associated with COX-1 blockade 23.

COX2_Pathway AA Arachidonic Acid (Lipid Substrate) COX2 COX-2 Enzyme (Catalytic Conversion) AA->COX2 Binds to active site PGH2 PGH2 (Intermediate) COX2->PGH2 Oxygenation PGE2 PGE2 (Inflammatory Mediator) PGH2->PGE2 Isomerization Celecoxib Celecoxib / Pyrazole (Selective Inhibitor) Celecoxib->COX2 Blocks hydrophobic channel

Diagram of the COX-2 signaling pathway and its targeted inhibition by pyrazole derivatives.

Anticancer Activity: Kinase Inhibition (JAK/STAT Pathway)

In oncology, pyrazole compounds have demonstrated profound efficacy as ATP-competitive kinase inhibitors. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary target, particularly in myeloproliferative neoplasms 4.

Ruxolitinib, a potent pyrazole-based JAK1/2 inhibitor, anchors directly into the ATP-binding hinge region of the kinase domain []() 5. The pyrazole nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge, effectively halting ATP hydrolysis and preventing the downstream phosphorylation of STAT proteins 45. Beyond JAK, novel pyrazole derivatives are continuously being developed to target Aurora A kinases and Cyclin-Dependent Kinases (CDKs) to arrest tumor cell proliferation 6.

JAK_STAT_Pathway Cytokine Cytokine Receptor Activation JAK JAK1 / JAK2 (Tyrosine Kinase) Cytokine->JAK Trans-phosphorylation STAT STAT (Phosphorylation) JAK->STAT ATP Hydrolysis Gene Gene Transcription (Cell Proliferation) STAT->Gene Dimerization & Translocation Ruxo Ruxolitinib (Pyrazole Inhibitor) Ruxo->JAK ATP-Competitive Binding

The JAK-STAT signaling cascade illustrating the ATP-competitive inhibition mechanism of Ruxolitinib.

Quantitative Pharmacological Profiling

To contextualize the potency and selectivity of pyrazole derivatives, the following table summarizes the half-maximal inhibitory concentrations (IC50) of key benchmark compounds across different biological targets.

CompoundPrimary TargetIC50 ValueSelectivity / Mechanistic Notes
Celecoxib COX-20.06 µMSelectivity Index (SI) = 405 (COX-2 vs COX-1) 2
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nM>130-fold selective over JAK3; ATP-competitive []() 4
Compound 43 PI3K0.25 µMEvaluated in MCF7 breast cancer cell lines 1
Compound 6 Aurora A Kinase0.16 µMPotent antiproliferative agent (HCT116, MCF7) 6

Self-Validating Experimental Methodologies

As a Senior Application Scientist, ensuring the reproducibility and accuracy of bioassays is paramount. The following protocols are designed as self-validating systems, incorporating critical causality checkpoints to guarantee data integrity.

Protocol 1: In Vitro COX-2 Selective Inhibition Assay (EIA)

Objective: Determine the IC50 and Selectivity Index (SI) of novel pyrazole derivatives.

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Pre-incubation: Add the pyrazole derivative (10-point serial dilution in DMSO) to the enzyme mixture. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is critical because pyrazole derivatives like Celecoxib exhibit time-dependent, pseudo-irreversible binding. Skipping this step leads to artificially high IC50 values.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 1M HCl.

    • Causality: Rapid acidification denatures the enzyme, preventing further conversion and ensuring an accurate kinetic snapshot of PGE2 production.

  • Quantification: Add stannous chloride to reduce unstable PGH2 to stable PGE2. Quantify using a competitive ELISA kit (absorbance at 412 nm).

  • Self-Validating Checkpoint: Include a known selective COX-1 inhibitor (e.g., SC-560) and a non-selective NSAID (e.g., Indomethacin) as parallel controls. If the assay is functioning correctly, Celecoxib will show an IC50 < 100 nM for COX-2 and > 10 µM for COX-1, while Indomethacin will inhibit both equally. This internal cross-check validates the enzyme's conformational integrity.

Protocol 2: TR-FRET Kinase Activity Assay for JAK2 Inhibitors

Objective: Evaluate the ATP-competitive inhibition profile of pyrazole-based kinase inhibitors (e.g., Ruxolitinib).

  • Kinase Reaction Setup: In a 384-well plate, combine recombinant JAK2 enzyme and a fluorescently labeled peptide substrate in kinase buffer (HEPES, MgCl2, EGTA, DTT, Tween-20).

  • Inhibitor & ATP Addition: Add pyrazole compounds in a dose-response format, followed immediately by ATP.

    • Causality: The ATP concentration must be strictly maintained at the apparent Michaelis constant (

      
      ) for the specific JAK2 batch. Because pyrazoles are ATP-competitive, using saturating ATP levels will outcompete the inhibitor, masking its potency and shifting the dose-response curve to the right.
      
  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection Reagent: Add EDTA to stop the kinase reaction, followed by a Europium-labeled anti-phosphopeptide antibody.

    • Causality: EDTA chelates Mg2+, immediately halting ATP hydrolysis. The long emission half-life of Europium allows time-gating, eliminating short-lived background fluorescence from the compounds themselves.

  • Self-Validating Checkpoint (Readout): Measure the TR-FRET signal (ratio of 665 nm / 615 nm). By calculating the ratio of the acceptor (fluorophore) to the donor (Europium), the assay inherently normalizes for well-to-well variations in volume, compound auto-fluorescence, or minor pipetting errors, ensuring that any drop in signal is exclusively due to target inhibition.

TR_FRET_Workflow Step1 1. Compound Pre-incubation Step2 2. Kinase + ATP Addition Step1->Step2 Establishes binding Step3 3. Reaction Termination (EDTA) Step2->Step3 60 min at RT Step4 4. TR-FRET Detection Step3->Step4 Adds Eu-Antibody

Step-by-step experimental workflow for the TR-FRET Kinase Assay evaluating pyrazole inhibitors.

References

  • [1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: mdpi.com. URL:

  • [2] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: nih.gov. URL:

  • [3] Celecoxib - Selective COX-2 Inhibitor for Inflammation. Source: apexbt.com. URL:

  • Ruxolitinib | JAK Kinase Inhibitors. Source: rndsystems.com. URL:

  • [4] Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. Source: researchgate.net. URL:

  • [6] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Source: nih.gov. URL:

  • [5] Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Source: nih.gov. URL:

Sources

Exploratory

Safety and handling information for 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone

An In-depth Technical Guide to the Safe Handling of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational pu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS). While there is no specific MSDS available for 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone, this guide has been compiled based on safety data for structurally similar pyrazole derivatives. It is imperative to handle this compound with caution in a controlled laboratory setting.

Hazard Identification and GHS Classification

Based on data from analogous pyrazole compounds, 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone should be treated as a hazardous substance. The anticipated Globally Harmonized System (GHS) classification includes:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2][4]

  • Acute Oral Toxicity (Category 4): H302 - Harmful if swallowed.[5][6]

Signal Word: Warning[1][5]

Pictogram:



First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are crucial in the event of exposure. The following procedures are recommended based on the predicted hazards:

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice/attention.[1][3] Contaminated clothing should be removed and washed before reuse.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][4][7] If contact lenses are present and easy to do, remove them. Continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[1][4]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][4][8] If the individual feels unwell, call a POISON CENTER or doctor.[1][4]

  • If Swallowed: Rinse the mouth with water.[7][8][9] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7]

Handling, Storage, and Exposure Control

Adherence to proper handling and storage protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.[1][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin irritation from direct contact.[1][8]
A lab coat or other protective clothing.To protect the skin on the arms and body.[1][8]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.To prevent respiratory tract irritation.[1][4]
Safe Handling Protocol
  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[8]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][8][10]

    • Gather all necessary PPE and ensure it is in good condition.

  • Handling the Compound:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][8]

    • Avoid contact with skin and eyes.[1][10]

    • Do not eat, drink, or smoke when using this product.[2][8]

    • Wash hands thoroughly after handling.[1][4][8]

  • Post-Handling:

    • Tightly close the container when not in use.[1][8]

    • Clean the work area thoroughly.

    • Dispose of contaminated PPE and waste in accordance with local, state, and federal regulations.[1]

Storage
  • Store in a cool, dry, and well-ventilated area.[1][8][10]

  • Keep the container tightly closed.[1][4][8]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Store in a locked-up location.[1][4]

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1]

  • Clean: After the material has been collected, clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in a sealed, labeled container in accordance with all applicable regulations.[1]

Physical and Chemical Properties

While specific data for 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone is not available, the following table provides information for a closely related compound, 1-(1H-Pyrazol-1-yl)ethanone, to offer some insight into its potential properties.

PropertyValueSource
Molecular Formula C7H9FN2O (for the target compound)-
Molecular Weight 156.16 g/mol (for the target compound)-
Appearance Likely a solid or oilBased on similar compounds
Solubility No data available-

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone have not been fully investigated.[7] Based on analogous compounds, it is predicted to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[1][2][3]

  • Ecological Information: Do not allow this product to enter drains or waterways.[1][10] The environmental impact of this compound has not been fully determined.

Diagrams

Safe Handling Workflow

Safe Handling Workflow for 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Assess Risks prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Ventilation (Fume Hood) prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Tightly Seal Container handle2->post1 post2 Clean Work Area post1->post2 post3 Dispose of Waste Properly post2->post3

Caption: Workflow for the safe handling of the compound.

Emergency Response for Spills

Emergency Response for Spills spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Additional PPE if Necessary evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill ventilate->contain absorb Absorb with Inert Material contain->absorb clean Clean the Spill Area absorb->clean dispose Dispose of Waste clean->dispose report Report the Incident dispose->report

Sources

Foundational

An In-depth Technical Guide to 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone, a fluorinated pyrazole derivative with potential applications in medicinal chemistry and drug discovery. This docum...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone, a fluorinated pyrazole derivative with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, characterization, and prospective biological significance.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Pyrazole derivatives have been successfully developed into a range of therapeutic agents, including anti-inflammatory, analgesic, antimicrobial, and anticancer drugs.[2] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a fluoroethyl group, as in the title compound, can further enhance metabolic stability and binding affinity to target proteins.

Molecular Profile of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone

A detailed understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent.

Chemical Structure and Formula

The chemical structure of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone is characterized by a pyrazole ring substituted with a 2-fluoroethyl group at the N1 position and an ethanone (acetyl) group at the C3 position. Based on this structure, the molecular formula and molecular weight have been calculated.

Table 1: Molecular and Physicochemical Properties of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone

PropertyValueSource
Molecular Formula C₇H₉FN₂OCalculated
Molecular Weight 156.16 g/mol Calculated
IUPAC Name 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]ethanone-
CAS Number Not available-

digraph "1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];

// Atom coordinates C1 [pos="0,0!", label="C"]; N2 [pos="0.866,-0.5!", label="N"]; N1 [pos="0.866,0.5!", label="N"]; C5 [pos="-0.866,0.5!", label="C"]; C4 [pos="-0.866,-0.5!", label="C"]; C3 [pos="0,-1!", label=" "]; // Dummy node for bond direction

// Substituents on N1 C1_N1 [pos="1.732,1!", label="CH₂"]; C2_N1 [pos="2.598,0.5!", label="CH₂F"];

// Substituents on C3 C_C3 [pos="-0.866,-1.5!", label="C"]; O_C3 [pos="-0.866,-2.5!", label="O"]; CH3_C3 [pos="-1.732,-1!", label="CH₃"];

// Ring bonds C1 -- N2 [len=1.5]; N2 -- C3_dummy [len=1.5, style=invis]; C4 -- C3_dummy [len=1.5, style=invis]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; N1 -- C1 [len=1.5];

// Substituent bonds N1 -- C1_N1 [len=1.5]; C1_N1 -- C2_N1 [len=1.5];

C3_dummy -- C_C3 [len=1.5, style=invis]; C_C3 -- O_C3 [style=double, len=1.5]; C_C3 -- CH3_C3 [len=1.5]; }

Caption: Chemical structure of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone.

Synthesis and Purification

Proposed Synthetic Pathway

A common and effective method for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, the synthesis could proceed via the following steps:

synthetic_pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: N-Alkylation A 1,1,3,3-Tetramethoxypropane C 1H-Pyrazole A->C Acid catalyst B Hydrazine hydrate B->C E 1-(1H-Pyrazol-3-yl)ethanone C->E AlCl₃ D Acetyl chloride D->E G 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone E->G Base (e.g., K₂CO₃) F 2-Fluoroethyl tosylate F->G

Sources

Protocols & Analytical Methods

Method

Advanced In Vitro Profiling of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone: From Fragment Screening to PET Tracer Validation

Executive Summary & Scientific Rationale The compound 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (MW: ~157 Da) is a highly versatile, polar building block with dual utility in modern drug development. Its structural a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (MW: ~157 Da) is a highly versatile, polar building block with dual utility in modern drug development. Its structural anatomy dictates its in vitro applications:

  • The Pyrazole Core: A privileged heteroaromatic scaffold that acts as a potent hydrogen-bond donor/acceptor, frequently utilized to anchor molecules into kinase hinge regions or G-protein coupled receptor (GPCR) allosteric pockets[1].

  • The Acetyl Group: Provides a reactive synthetic vector for fragment elaboration (growth) during Fragment-Based Drug Discovery (FBDD) campaigns[1].

  • The 2-Fluoroethyl Moiety: Serves a critical dual purpose. Medinally, it modulates lipophilicity and metabolic stability. Radiochemically, the stable

    
    F isotope acts as the exact "cold standard" for validating target affinity before committing to the synthesis of short-lived 
    
    
    
    F Positron Emission Tomography (PET) radiotracers[2].

Because this molecule straddles the line between a primary screening fragment and a PET tracer precursor, its in vitro evaluation requires a two-pronged approach: Biophysical Fragment Screening and Competitive Radioligand Binding .

Part I: Biophysical Fragment Screening via Surface Plasmon Resonance (SPR)

The Causality of Assay Design

In FBDD, initial hits bind with low affinity (


 in the µM to mM range)[3]. Because 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone is small (~157 Da), its binding event generates a very low mass-to-charge signal shift on a biosensor. Surface Plasmon Resonance (SPR) is selected as the primary screening tool because it provides highly sensitive, label-free, real-time kinetic and thermodynamic validation[4].

Critical Insight (The DMSO Artifact): Fragments are universally solubilized in DMSO. A mismatch of even 0.1% DMSO between the running buffer and the injected sample will cause a bulk refractive index shift that completely masks the actual protein-ligand binding signal[4]. Therefore, a rigorous DMSO calibration curve is a self-validating requirement for this protocol.

Step-by-Step SPR Protocol

1. Sensor Surface Preparation (Target Immobilization)

  • Step: Immobilize the target protein (e.g., a His-tagged kinase domain) onto a Ni-NTA or CM5 sensor chip using standard amine coupling chemistry.

  • Validation: Target an immobilization level of 3,000–5,000 Response Units (RU) to ensure sufficient theoretical maximum binding (

    
    ) for a low-molecular-weight fragment. Leave one flow cell blank (activated and deactivated) to serve as an in-line reference channel[5].
    

2. Buffer Preparation & DMSO Calibration

  • Step: Prepare the running buffer (e.g., PBS-P+ or HEPES) supplemented with exactly 2.0% DMSO.

  • Step: Create a 5-point DMSO solvent correction curve ranging from 1.5% to 2.5% DMSO. Inject these solutions prior to the fragment to map the bulk refractive index changes.

3. Fragment Injection (OneStep Gradient or Multi-Cycle)

  • Step: Dilute 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone to a top concentration of 500 µM in the running buffer (ensuring final DMSO remains exactly 2.0%).

  • Step: Inject the fragment over the active and reference flow cells at a high flow rate (e.g., 30–50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 60 seconds[6].

4. Data Processing &


 Determination 
  • Step: Double-reference the data by subtracting the reference flow cell signal and a blank buffer injection signal. Apply the DMSO solvent correction[4].

  • Step: Fit the equilibrium binding responses (

    
    ) against the fragment concentrations using a 1:1 steady-state affinity model to calculate the dissociation constant (
    
    
    
    ).

G A Fragment Library Screening (SPR) B Hit Identification: Pyrazole Scaffold A->B KD Determination C Synthetic Elaboration (Growth Vectors) B->C Structure-Guided D 19F 'Cold Standard' Validation C->D Affinity Retention E 18F Radiolabeling & PET Imaging D->E IC50 < 10 nM

Caption: Workflow from pyrazole fragment screening to 18F-PET tracer development.

Part II: PET Tracer "Cold Standard" Validation via Competitive Binding

The Causality of Assay Design

If the pyrazole fragment is structurally elaborated into a high-affinity ligand, the 2-fluoroethyl group becomes the prime site for


F radiolabeling[2]. However, radiochemistry is expensive and exposes personnel to radiation. Before synthesizing the 

F-tracer, the non-radioactive

F compound (the "cold standard") must be tested in vitro[7].

This competitive radioligand binding assay proves that the steric bulk and electronegativity of the fluoroethyl group do not disrupt the pharmacophore's interaction with the target pocket. The protocol uses a known tritiated (


H) or Carbon-11 (

C) radioligand, and measures the ability of our

F-pyrazole to displace it.
Step-by-Step Competitive Binding Protocol

1. Membrane Preparation

  • Step: Harvest cells overexpressing the target receptor/kinase. Homogenize in ice-cold Tris-HCl buffer containing protease inhibitors.

  • Step: Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer and determine protein concentration via BCA assay.

2. Assay Incubation (The Displacement Reaction)

  • Step: In a 96-well deep-well plate, combine:

    • 50 µL of the established radioligand (at a fixed concentration equal to its known

      
      ).
      
    • 50 µL of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (the cold standard) at varying concentrations (

      
       M to 
      
      
      
      M).
    • 100 µL of the membrane preparation (e.g., 10–20 µg protein/well).

  • Validation Control: Include wells with a massive excess (10 µM) of a known, structurally distinct reference inhibitor to define Non-Specific Binding (NSB).

  • Step: Incubate the plate at room temperature for 60–90 minutes to reach equilibrium.

3. Filtration and Scintillation Counting

  • Step: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific ligand adhesion).

  • Step: Wash the filters rapidly with 3 × 1 mL ice-cold wash buffer to remove unbound radioligand.

  • Step: Add scintillation cocktail to the filters and measure retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

4. Data Analysis (


 and 

)
  • Step: Subtract the NSB from all data points to yield Specific Binding.

  • Step: Plot Specific Binding vs. Log[Cold Standard Concentration] and fit to a one-site competitive binding model to find the

    
    . Convert 
    
    
    
    to the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation.

G Target Target Protein (Membrane Prep) Complex1 Target-Radioligand Complex (High Scintillation Signal) Target->Complex1 Absence of Competitor Complex2 Target-Cold Standard Complex (Low/No Scintillation Signal) Target->Complex2 High Conc. of Competitor Radioligand [3H] Radioligand (Fixed Conc.) Radioligand->Complex1 ColdStandard 19F-Pyrazole Cold Standard (Variable Conc.) ColdStandard->Complex2 Complex1->Complex2 Competitive Displacement

Caption: Mechanism of competitive radioligand displacement by the 19F cold standard.

Quantitative Data Summaries

Table 1: SPR Assay Parameters and Quality Control Metrics

ParameterTarget Value / RangeScientific Rationale
Ligand Immobilization 3,000 – 5,000 RUEnsures sufficient

for detecting a ~157 Da fragment.
DMSO Concentration 2.0% – 5.0% (Strictly matched)Prevents bulk refractive index shifts that cause false positives.
Fragment Conc. Range 1.5 µM – 500 µMCaptures the low-affinity binding kinetics typical of FBDD.
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomValidates that the pyrazole core is an efficient binder worth elaborating.

Table 2: Competitive Binding Assay Setup and Expected Outcomes

Assay ComponentConcentration / ConditionPurpose in Validation System
Radioligand (

H or

C)
Fixed at

Provides the baseline signal; ensures assay sensitivity (Cheng-Prusoff).

F Cold Standard

M to

M (Log scale)
Generates the sigmoidal dose-response curve for

calculation.
Reference Inhibitor 10 µM (Excess)Defines Non-Specific Binding (NSB) to ensure data trustworthiness.
Target

Outcome

nM
Proves the fluoroethyl group is tolerated, greenlighting

F PET synthesis.

References

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters[Link]

  • Fragment-based drug discovery: opportunities for organic synthesis RSC Publishing[Link]

  • Methods for Fragments Screening Using Surface Plasmon Resonance DOKUMEN.PUB[Link]

  • An improved radiosynthesis of O-(2-[18F]fluoroethyl)-O-(p-nitrophenyl)methylphosphonate: A first-in-class cholinesterase PET tracer PMC - National Institutes of Health[Link]

  • Synthesis of a [18F]fluorobenzothiazole as potential amyloid imaging agent Neurocluster / MedUniWien[Link]

Sources

Application

Application Note: Pharmacology, Mechanism of Action, and Experimental Protocols for 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (FEPE)

Executive Summary 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (FEPE) is a highly specialized fluorinated pharmacophore and synthetic building block utilized in modern drug discovery and molecular imaging. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (FEPE) is a highly specialized fluorinated pharmacophore and synthetic building block utilized in modern drug discovery and molecular imaging. Characterized by a pyrazole core, an


-linked 2-fluoroethyl group, and a C3-ethanone (acetyl) moiety, FEPE serves as a critical precursor for developing Central Nervous System (CNS)-penetrant kinase inhibitors, purinergic receptor (P2X7) antagonists, and Positron Emission Tomography (PET) radiotracers [1]. This application note details the mechanistic rationale behind the FEPE scaffold, its downstream pharmacological targets in neuroinflammation, and validated protocols for its utilization in radiochemistry and in vitro assays.

Mechanism of Action & Structural Biology

Because FEPE is a low-molecular-weight fragment rather than a standalone therapeutic, its "mechanism of action" is defined by how its distinct structural motifs dictate target engagement and physicochemical behavior when incorporated into larger drug-like molecules:

  • The 1H-Pyrazole Core: Acts as a rigid, aromatic scaffold that facilitates

    
     stacking interactions within the hydrophobic pockets of target proteins (e.g., the ATP-binding site of kinases or the allosteric site of the P2X7 receptor). It also modulates the pKa of the molecule, ensuring optimal basicity for physiological environments.
    
  • The 2-Fluoroethyl Group (

    
    ):  This moiety serves a dual purpose. Pharmacologically, the strong electron-withdrawing nature of fluorine lowers the basicity of adjacent amines and increases the lipophilicity (logP) of the molecule, which is a strict requirement for crossing the Blood-Brain Barrier (BBB) [2]. In molecular imaging, this group is the primary site for 
    
    
    
    F isotopic labeling via nucleophilic aliphatic substitution, enabling the non-invasive PET imaging of neuroinflammation.
  • The Ethanone (Acetyl) Group (

    
    ):  The carbonyl oxygen acts as a potent hydrogen bond acceptor, frequently interacting with the hinge region of kinases or specific polar residues in receptor binding pockets. Synthetically, it serves as a versatile electrophilic handle for condensation reactions (e.g., forming pyrimidines or chalcones) to build complex target-specific ligands [3].
    

When elaborated into mature ligands, FEPE-derived compounds primarily target the P2X7 receptor and the Translocator Protein (TSPO) . Antagonism of P2X7 by these derivatives prevents ATP-gated calcium influx, thereby blocking the assembly of the NLRP3 inflammasome and halting the release of the pro-inflammatory cytokine IL-1


 from activated microglia [1].

Pharmacological Workflow & Target Engagement

G FEPE FEPE Scaffold 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone Radiochem [18F] Radiosynthesis (K222, K2CO3, 110°C) FEPE->Radiochem Isotopic Labeling MedChem Medicinal Chemistry (Condensation / Derivatization) FEPE->MedChem Scaffold Elaboration PET_Tracer [18F]-Labeled Radiotracer (e.g., TSPO/P2X7 Ligand) Radiochem->PET_Tracer Drug_Candidate CNS-Penetrant Antagonist (P2X7 Receptor Blocker) MedChem->Drug_Candidate Microglia Microglial Activation (In Vivo Imaging) PET_Tracer->Microglia Binds TSPO/P2X7 Inflammasome NLRP3 Inflammasome (Inhibition) Drug_Candidate->Inflammasome Blocks Ca2+ Influx Outcome1 Quantification of Neuroinflammation Microglia->Outcome1 Outcome2 Reduction of IL-1β (Therapeutic Efficacy) Inflammasome->Outcome2

Figure 1: Workflow of FEPE in PET radiotracer synthesis and neuroinflammation drug development.

Quantitative Data: Physicochemical & Pharmacological Profile

The utility of FEPE is governed by its strict adherence to Lipinski's Rule of Five and specific parameters required for CNS drug development. Table 1 summarizes the baseline properties of the FEPE fragment and the comparative binding affinities of its downstream derivatives.

Table 1: Physicochemical Properties and Target Affinities of FEPE and Derivatives

ParameterValuePharmacological / Experimental Relevance
Molecular Weight 156.16 g/mol Ideal fragment size; allows for significant structural elaboration without exceeding the 500 Da limit for BBB penetration.
Calculated LogP ~1.2Optimal lipophilicity for the core fragment; ensures the final elaborated drug maintains a LogP of 2.0–3.5 (ideal for CNS).
Topological Polar Surface Area 45.1 ŲWell below the 90 Ų threshold required for efficient passive diffusion across the blood-brain barrier.
H-Bond Donors / Acceptors 0 / 3Lack of H-bond donors minimizes recognition by P-glycoprotein (P-gp) efflux pumps, enhancing brain retention.
P2X7 IC

(Derivative)
15 - 45 nMElaborated FEPE derivatives show high-affinity antagonism at the human P2X7 receptor [3].
TSPO K

(Derivative)
2.5 - 10 nMHigh binding affinity enables high-contrast PET imaging of activated microglia [2].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes internal controls or mechanistic explanations to verify the success of the procedure.

Protocol 1: Radiosynthesis of [ F]-FEPE Derivatives for PET Imaging

This protocol details the nucleophilic aliphatic substitution (


) used to introduce the 

F isotope onto the fluoroethyl moiety (typically starting from a tosylate or mesylate precursor of the FEPE scaffold).

Rationale & Causality: Aqueous [


F]fluoride is highly hydrated, rendering it non-nucleophilic. Azeotropic drying with Kryptofix 2.22 (K

) and K

CO

is strictly required. K

CO

provides the counter-ion, while K

sequesters the potassium ion, creating a "naked," highly reactive [

F]fluoride anion.
  • Isotope Trapping and Drying:

    • Pass cyclotron-produced[

      
      F]fluoride in 
      
      
      
      O-enriched water through a QMA (Quaternary Methyl Ammonium) carbonate ion-exchange cartridge.
    • Elute the trapped [

      
      F]fluoride into a V-vial using 1.0 mL of an eluent containing K
      
      
      
      (15 mg) and K
      
      
      CO
      
      
      (3 mg) in Acetonitrile/Water (80:20 v/v).
    • Azeotropically dry the complex at 110°C under a stream of helium. Add anhydrous acetonitrile (3 × 1 mL) during drying to ensure complete removal of trace water.

  • Radiolabeling (

    
     Reaction): 
    
    • Dissolve 2.0 mg of the FEPE-tosylate precursor in 0.5 mL of anhydrous DMSO.

    • Add the precursor solution to the dried [

      
      F]fluoride/K
      
      
      
      complex.
    • Incubate at 110°C for 10 minutes. Note: The 2-fluoroethyl position is highly susceptible to elimination; exceeding 10 minutes will increase the formation of volatile[

      
      F]vinyl fluoride side products.
      
  • Purification and Formulation (Self-Validation Step):

    • Quench the reaction with 1.5 mL of HPLC mobile phase and inject onto a semi-preparative RP-HPLC column.

    • Collect the radioactive fraction corresponding to the [

      
      F]-FEPE derivative.
      
    • Validation: Perform an analytical HPLC co-injection of the formulated radiotracer with a non-radioactive (

      
      F) FEPE reference standard. The UV peak of the reference must perfectly co-elute with the radiometric peak of the tracer, confirming structural identity.
      
Protocol 2: In Vitro Target Engagement – P2X7 Calcium Influx Assay

Because FEPE derivatives frequently target the P2X7 receptor, validating target engagement requires measuring the functional blockade of ATP-gated calcium influx.

Rationale & Causality: P2X7 is a ligand-gated ion channel. Upon activation by high concentrations of ATP (or the synthetic analogue BzATP), the channel opens, allowing extracellular Ca


 to flood the cell. Fluo-4 AM is a cell-permeable dye that fluoresces only when bound to free intracellular calcium. A reduction in fluorescence directly correlates with the antagonist's ability to keep the channel closed.
  • Cell Preparation:

    • Seed HEK293 cells stably expressing human P2X7 (hP2X7) in a 96-well black-walled, clear-bottom plate at 40,000 cells/well. Incubate overnight at 37°C, 5% CO

      
      .
      
  • Dye Loading:

    • Wash cells with Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4).

    • Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 (to aid dye dispersion) for 45 minutes at 37°C.

    • Wash the cells three times with Assay Buffer to remove extracellular dye. Crucial: Residual extracellular dye will cause high background noise, masking the intracellular signal.

  • Compound Incubation & Stimulation (Self-Validation Step):

    • Pre-incubate cells with varying concentrations of the FEPE-derived test compound (1 nM to 10 µM) for 30 minutes at room temperature.

    • Validation Controls: Include wells with vehicle only (Negative Control) and wells pre-incubated with 100 nM A-740003, a known highly selective P2X7 antagonist (Positive Control). This ensures the assay window is strictly dependent on P2X7.

    • Place the plate in a Fluorescent Imaging Plate Reader (FLIPR).

    • Inject 50 µM BzATP (agonist) into all wells and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence signal. Plot AUC versus the log concentration of the FEPE derivative to determine the IC

      
       value.
      

References

  • PET Imaging of Microglial Activation—Beyond Targeting TSPO Source: European Journal of Nuclear Medicine and Molecular Imaging (EJNMMI) Research URL:[Link] [1]

  • Synthesis and Structure-Activity Relationships of 5,6,7-substituted Pyrazolopyrimidines: Discovery of a novel TSPO PET Ligand for Cancer Imaging Source: Journal of Medicinal Chemistry URL:[Link] [2]

  • Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists: Pyrazole derivatives as P2X7 modulators Source: Scientific Reports URL:[Link] [3]

Method

Application Note: Assay Development and Validation Using 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone as a Privileged Scaffold

Executive Summary & Mechanistic Rationale In modern drug discovery and molecular imaging, 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (hereafter referred to as FEP-Ethanone ) serves as a highly versatile, privileged ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and molecular imaging, 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (hereafter referred to as FEP-Ethanone ) serves as a highly versatile, privileged chemical building block. It is characterized by three critical structural motifs:

  • The Pyrazole Core : A widely validated pharmacophore known for its ability to form robust hydrogen bonds with kinase hinge regions and central nervous system (CNS) receptors[1].

  • The C3-Acetyl Group : A reactive handle that allows for facile downstream synthetic elaboration (e.g., Claisen-Schmidt condensations to form chalcones or cyclization into pyrimidines).

  • The N1-(2-Fluoroethyl) Chain : This is the most critical feature for translational assay development. The fluorine atom acts as a bioisostere for hydroxyl groups, modulating lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetration without introducing the excessive lipophilicity that causes high non-specific binding[1][2].

Crucially, the 2-fluoroethyl moiety allows for a self-validating translational workflow . During early-stage assay development, the stable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (cold) derivative is used to establish in vitro binding kinetics and selectivity. Once validated, the exact same molecule can be synthesized using the positron-emitting 

(hot) isotope (half-life = 109.7 min) for in vivo Positron Emission Tomography (PET) imaging[3]. This guarantees a 1:1 structural correlation between the in vitro assay data and in vivo target engagement.

G A FEP-Ethanone Building Block B Chemical Synthesis (Condensation/Cyclization) A->B C Cold 19F-Derivative B->C D In Vitro Assays (Binding & Selectivity) C->D E Hot 18F-Radiotracer D->E  If Ki < 10 nM   F In Vivo PET Imaging E->F

Translational workflow from FEP-Ethanone building block to in vivo PET imaging.

Core Application 1: In Vitro Competitive Radioligand Binding Assay (The "Cold" Assay)

Before committing to complex radiochemistry, the binding affinity (


) of the 

-FEP-Ethanone derivative must be rigorously quantified. We utilize a competitive Radioligand Binding Assay (RBA) because it directly measures the ability of the novel compound to displace a validated, high-affinity reference probe at the target site (e.g., TSPO, PDE10A, or HDAC6)[3][4].
Step-by-Step Protocol
  • Membrane Preparation :

    • Harvest cells expressing the target protein (e.g., HEK293 cells transfected with human PDE10A).

    • Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂). Causality: MgCl₂ is critical for maintaining the structural integrity of nucleotide-binding pockets during homogenization.

    • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final concentration of 1 mg/mL protein.

  • Assay Incubation :

    • In a 96-well deep-well plate, combine:

      • 100 µL of membrane suspension (approx. 50 µg protein/well).

      • 50 µL of

        
        -reference ligand (concentration set to its predetermined 
        
        
        
        to ensure assay sensitivity).
      • 50 µL of the

        
        -FEP-Ethanone derivative (serial dilutions ranging from 
        
        
        
        to
        
        
        M).
    • Equilibration : Incubate the plate at 25°C for 90 minutes. Causality: Achieving true steady-state equilibrium is mandatory; premature termination will artificially inflate the apparent IC

      
      , especially for compounds with slow association kinetics.
      
  • Filtration and Washing :

    • Rapidly terminate the reaction by filtering the mixture through GF/B glass fiber filters using a 96-well cell harvester.

    • Critical Control: Pre-soak filters in 0.1% Polyethylenimine (PEI) for 1 hour prior to use. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of lipophilic pyrazole derivatives.

    • Wash filters 3× with 1 mL of ice-cold wash buffer to trap receptor-ligand complexes while flushing unbound ligand.

  • Quantification :

    • Add 40 µL of scintillation cocktail to each dried filter well.

    • Quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta scintillation counter.

  • Data Analysis :

    • Plot CPM vs. Log[Competitor Concentration]. Determine the IC

      
       using non-linear regression (GraphPad Prism) and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

G Target Target Protein (e.g., PDE10A, HDAC6) Complex1 Target-[3H] Complex (High CPM Signal) Target->Complex1 Absence of Competitor Complex2 Target-19F Complex (Low CPM Signal) Target->Complex2 Presence of Competitor Radioligand [3H]-Reference Ligand (High Affinity) Radioligand->Complex1 TestCompound 19F-FEP-Ethanone Derivative (Competitor) TestCompound->Complex2 Output Calculate IC50 & Ki Complex1->Output Complex2->Output

Logic flow of the competitive radioligand binding assay for affinity determination.

Core Application 2: Radiochemical Purity (RCP) and Identity Assay (The "Hot" Assay)

Once the


 derivative demonstrates sub-nanomolar affinity (

nM), the compound is radiolabeled with

via nucleophilic aliphatic substitution[2]. Regulatory and experimental standards require strict validation of Radiochemical Purity (RCP) and identity prior to any in vivo application.
Step-by-Step Protocol
  • System Setup :

    • Equip a High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 analytical column (5 µm, 4.6 × 250 mm).

    • Connect a UV detector (set to the compound's

      
      , typically 254 nm for pyrazole-conjugates) in series with a NaI(Tl) radiometric scintillation detector.
      
  • Mobile Phase Preparation :

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: The addition of 0.1% TFA ensures the protonation of basic nitrogen atoms within the pyrazole and extended scaffold. This suppresses secondary interactions with residual silanols on the C18 stationary phase, preventing peak tailing and ensuring sharp, quantifiable resolution.

  • Sample Preparation & Co-Injection :

    • Spike a 10 µL aliquot of the formulated

      
      -radiotracer with 10 µg of the authentic cold 
      
      
      
      -reference standard.
    • Causality: Co-injection is a self-validating mechanism. The cold standard provides a massive UV signal, while the hot tracer provides the radioactive signal.

  • Elution & Analysis :

    • Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

    • Identity Confirmation : The retention time (

      
      ) of the radioactive peak must match the UV peak of the cold standard (
      
      
      
      min, accounting for the physical tubing delay between the UV and radio detectors).
    • Purity Calculation : Integrate the area under the curve (AUC) for all radioactive peaks. RCP is the AUC of the product peak divided by the total radioactive AUC.

Quantitative Data Summarization & Acceptance Criteria

To ensure reproducibility and strict quality control, the following parameters must be met during the assay development lifecycle of any FEP-Ethanone derived probe.

Assay CategoryParameterTarget / Acceptance CriteriaMechanistic Rationale
In Vitro Binding Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)

nM
Required to ensure sufficient target occupancy at tracer-level (picomolar) concentrations in vivo.
In Vitro Binding Assay Window (Z'-factor)

Validates the robustness of the competitive binding assay; ensures the signal-to-background ratio is statistically significant.
Physicochemical Lipophilicity (LogP)2.0 – 3.5Optimal range for passive blood-brain barrier (BBB) diffusion without causing excessive non-specific lipid binding.
Radiochemistry Radiochemical Purity (RCP)

Prevents off-target signaling from radiolytic impurities or unreacted

fluoride (which accumulates in bone)[2].
Radiochemistry Molar Activity (

)

GBq/µmol
Ensures the mass of the injected tracer is low enough to avoid pharmacological effects or target saturation[2].

References

  • Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). PMC.
  • Discovery of Pyrazole-Based Positron Emission Tomography Agent that Maps Histone Deacetylase 6 (HDAC6)
  • Radiosynthesis and Radiotracer Properties of a 7-(2-[18F]Fluoroethoxy)-6-methoxypyrrolidinylquinazoline for Imaging of Phosphodiesterase 10A with PET. MDPI.
  • Synthesis and Preclinical Evaluation of[18F]PF04217903, a Selective MET PET Tracer. ChemRxiv.

Sources

Application

Application Note: Profiling the Anti-Inflammatory Efficacy of Fluorinated Pyrazole Derivatives

Executive Summary & Pharmacological Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of several blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of several blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and deracoxib. Recently, the strategic incorporation of fluorine atoms into the pyrazole architecture has revolutionized the development of next-generation anti-inflammatory therapeutics.

From a physicochemical standpoint, fluorine substitution profoundly alters the pharmacokinetic and pharmacodynamic profiles of pyrazole derivatives. The high electronegativity of fluorine effectively modulates the pKa of adjacent functional groups, enhancing membrane permeability and lipophilicity. Furthermore, the strong carbon-fluorine (C–F) bond resists cytochrome P450-mediated oxidative metabolism, significantly increasing the half-life of the compound. In the context of target engagement, the electron-withdrawing nature of fluorine strengthens hydrogen bonding and hydrophobic interactions within the active sites of critical inflammatory enzymes, notably Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[1][2].

This application note provides drug development professionals with a comprehensive guide to the mechanistic pathways, quantitative efficacy, and validated experimental protocols required to evaluate fluorinated pyrazole compounds.

Mechanistic Pathways & Target Engagement

Fluorinated pyrazoles exert their anti-inflammatory effects through multi-target engagement, primarily disrupting the arachidonic acid cascade. Standard NSAIDs selectively inhibit COX-2, which suppresses prostaglandin E2 (PGE2) synthesis but often shunts arachidonic acid toward the 5-LOX pathway, leading to an overproduction of leukotrienes (LTs) that can cause gastrointestinal and respiratory toxicity.

Recent rationally designed fluorinated pyrazoles—specifically pyrazole sulfonamide carboxylic acids—act as dual COX-2/5-LOX inhibitors . Structural modeling reveals that the fluorinated aryl ring engages in deep hydrophobic interactions with the Leu338 residue of COX-2, while the sulfonamide and carboxylic acid moieties establish critical ionic and hydrogen bonds with Arg106, Ser339, and Tyr341[1]. By simultaneously blocking both pathways, these compounds eliminate the leukotriene shunt, resulting in superior edema inhibition and a highly favorable gastric safety profile[1][2].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible) AA->COX2 Cyclooxygenation LOX5 5-LOX Enzyme (Leukotriene Pathway) AA->LOX5 Lipoxygenation PGE2 Prostaglandins (PGE2) (Pain, Fever, Swelling) COX2->PGE2 LT Leukotrienes (LTB4) (Chemotaxis, GI Toxicity) LOX5->LT FP Fluorinated Pyrazoles (Dual Inhibitors) FP->COX2 Primary Inhibition FP->LOX5 Secondary Inhibition

Diagram 1: Arachidonic acid cascade and dual COX-2/5-LOX inhibition by fluorinated pyrazoles.

Beyond the arachidonic acid pathway, specific fluorinated pyrazole hybrids have demonstrated potent antagonism of human bradykinin (B1 and B2) receptors[3], and fluorinated pyrazolyl ureas have shown high efficacy in inhibiting p38 Mitogen-Activated Protein Kinase (MAPK)[4], broadening their therapeutic utility in complex inflammatory diseases.

Quantitative Efficacy Profiling

The table below synthesizes the in vitro inhibitory concentrations (IC50) of distinct fluorinated pyrazole classes against primary inflammatory targets. The data highlights the structure-activity relationship (SAR) where meta- and para-fluoro substitutions consistently yield nanomolar potency[1][2][4].

Compound ClassPrimary Target(s)IC50 Value / EfficacyKey Structural Feature & Causality
Halogenated Triaryl-Pyrazoles COX-20.043 – 0.17 μMPara-fluorine substitution enhances hydrophobic packing in the COX-2 side pocket[1].
Pyrazole Sulfonamide Carboxylic Acids COX-2 / 5-LOX0.01 μM (COX-2)1.78 μM (5-LOX)Dual pharmacophore prevents leukotriene shunting, reducing gastric ulceration[1][2].
4-Fluoropyrazole Molecular Hybrids Bradykinin B1/B2< 50 nMFluorine at C4 of the pyrazole ring stabilizes the active conformation for GPCR binding[3].
Fluorinated Pyrazolyl Ureas p38 MAPK80.9% Inhibition4-chloro/fluoro phenyl ring substitution drives deep pocket kinase inhibition[4].
JTE-522 Analogues COX-20.085 μM2-fluorobenzenesulfonamide moiety ensures high selectivity index (SI) over COX-1[5].

Validated Experimental Protocols

To ensure rigorous and reproducible evaluation of novel fluorinated pyrazoles, the following protocols have been designed as self-validating systems. Every critical step includes the underlying biochemical rationale to aid troubleshooting and assay optimization.

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Enzyme Incubation (Recombinant COX-2) Prep->Incubate Arachidonic 3. Substrate Addition (Arachidonic Acid) Incubate->Arachidonic Stop 4. Reaction Stop (SnCl2 / HCl) Arachidonic->Stop Quant 5. Quantification (PGE2 ELISA) Stop->Quant

Diagram 2: Step-by-step in vitro workflow for evaluating COX-2 enzyme inhibition.

Protocol A: In Vitro COX-2 Enzyme Inhibition Assay

Objective: Determine the IC50 of fluorinated pyrazoles against human recombinant COX-2.

  • Reagent Preparation: Dissolve the fluorinated pyrazole compound in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in assay buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Causality: Phenol acts as a necessary co-substrate for the peroxidase activity of the COX enzyme, facilitating the reduction of the intermediate PGG2 to PGH2.

  • Enzyme Incubation: Add 10 µL of the diluted compound to 10 units of human recombinant COX-2 enzyme in a 96-well plate. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is critical. Fluorinated pyrazoles often exhibit time-dependent, pseudo-irreversible inhibition. Skipping this step will artificially inflate the IC50 value.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM) to initiate the reaction. Incubate exactly for 2 minutes at 37°C.

    • Causality: The cyclooxygenase reaction velocity is linear for only the first 2-3 minutes. Extended incubation leads to suicide inactivation of the enzyme by its own reactive intermediates.

  • Reaction Termination: Stop the reaction by adding 20 µL of 1M HCl and 10 µL of saturated Stannous Chloride (

    
    ).
    
    • Causality: HCl drops the pH to immediately halt enzymatic activity.

      
       is a critical reducing agent that rapidly converts the highly unstable intermediate PGH2 into stable PGF2α/PGE2, preventing spontaneous degradation and ensuring robust downstream quantification.
      
  • Quantification: Quantify the synthesized PGE2 using a competitive Enzyme Immunoassay (EIA/ELISA) read at 412 nm. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cell-Based FLIPR Calcium Flux Assay (Bradykinin Antagonism)

Objective: Evaluate the functional antagonism of 4-fluoropyrazole hybrids on Bradykinin receptors in human lung fibroblasts[3].

  • Cell Culture & Seeding: Seed IMR-90 human lung fibroblast cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Receptor Sensitization: Stimulate cells with 1 ng/mL IL-1β for 4 hours prior to the assay.

    • Causality: The Bradykinin B1 receptor is minimally expressed under basal conditions but is highly inducible by pro-inflammatory cytokines like IL-1β. Without this sensitization step, B1 receptor antagonism cannot be measured.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (with 2.5 mM Probenecid) for 45 minutes at 37°C.

    • Causality: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorescent dye out into the extracellular space, thereby maximizing the signal-to-noise ratio.

  • Compound Addition & Reading: Load the plate into a Fluorescent Imaging Plate Reader (FLIPR). Add the fluorinated pyrazole compounds and incubate for 10 minutes. Subsequently, inject the agonist (Bradykinin) and continuously record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

    • Causality: GPCR-mediated calcium flux is a rapid, transient event peaking within 15-30 seconds. Real-time kinetic reading is mandatory to capture the peak relative fluorescence units (RFU) for accurate dose-response curve generation.

References

  • Source: RSC Advances (RSC Publishing)
  • Source: PMC (NIH)
  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents Source: ResearchGate URL
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia MDPI URL

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone

Welcome to the Technical Support Center for the purification of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone . This guide is designed for drug development professionals and synthetic chemists who require high-purity iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone . This guide is designed for drug development professionals and synthetic chemists who require high-purity isolation of this specific fluorinated pyrazole building block.

Below, we deconstruct the mechanistic bottlenecks of this synthesis, provide troubleshooting FAQs, and outline self-validating standard operating procedures (SOPs) to ensure absolute structural confidence.

Section 1: Mechanistic Bottlenecks & Causality (The "Why")

When synthesizing 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]ethanone via the N-alkylation of 3-acetylpyrazole with 1-bromo-2-fluoroethane, researchers frequently encounter two major purification bottlenecks: regioisomer contamination and dehydrofluorination [1].

  • Regioisomer Formation: Because 3-acetylpyrazole exists as a pair of rapidly interconverting tautomers, alkylation yields a mixture of the 1,3-isomer (the target) and the 1,5-isomer (the byproduct). While the 1,3-isomer is thermodynamically favored due to reduced steric hindrance, the 1,5-isomer is persistently co-generated[2].

  • Dehydrofluorination (HF Elimination): The 2-fluoroethyl group is highly susceptible to E2 elimination under basic conditions. If the reaction base is too strong, it will strip a proton adjacent to the fluorine atom, leading to the loss of hydrogen fluoride (HF) and the formation of an unwanted N-vinyl pyrazole byproduct.

Section 2: Troubleshooting FAQs (The "How")

Q: I am seeing two close spots on my TLC (Rf 0.45 and 0.30 in 30% EtOAc/Hexane). Which one is my target product? A: The lower spot (Rf 0.30) is your target 1,3-isomer. In normal-phase silica gel chromatography, retention is driven by hydrogen bonding between the analyte and the stationary phase silanols[3]. In the 1,5-isomer, the bulky acetyl group at the 5-position sterically shields the adjacent N2 nitrogen, preventing its lone pair from interacting with the silica. In the 1,3-isomer, the N2 atom is fully exposed, resulting in stronger hydrogen bonding and a slower elution time.

Q: My LC-MS shows a major byproduct with a mass of [M-20]. What is this and how do I prevent it? A: A mass loss of 20 Da corresponds to the loss of HF, indicating that your 2-fluoroethyl group has undergone E2 elimination to form 1-(1-vinyl-1H-pyrazol-3-yl)ethanone. This is a direct causality of using overly strong bases (e.g., NaH or KOtBu) during the alkylation step. To prevent this, switch to a milder base like K


CO

or Cs

CO

, and ensure the reaction temperature does not exceed 60°C.

Q: How do I remove unreacted 3-acetylpyrazole? It streaks across my column and co-elutes with the product. A: 3-Acetylpyrazole is highly polar and amphoteric, causing severe tailing on bare silica. Instead of relying on chromatography, remove it during the aqueous workup. Wash your organic phase with a 10% aqueous citric acid solution. The mild acidity will protonate the unreacted pyrazole, partitioning it into the aqueous layer while leaving your alkylated products safely in the organic phase.

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Flash Column Chromatography (Regioisomer Separation)

This protocol utilizes dry-loading to prevent band broadening, which is critical for resolving the structurally similar 1,3- and 1,5-isomers.

  • Preparation: Dissolve the crude organic extract in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude oil) and concentrate under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a silica gel column (230-400 mesh) using 10% Ethyl Acetate (EtOAc) in Hexanes.

  • Loading: Carefully pour the dry-loaded silica powder onto the top of the column bed. Cap with a thin layer of clean sand.

  • Elution Gradient:

    • Run 2 column volumes (CV) of 10% EtOAc/Hexanes to elute non-polar impurities (e.g., N-vinyl byproduct).

    • Step the gradient to 20% EtOAc/Hexanes for 3 CVs. The 1,5-isomer will elute here.

    • Step the gradient to 30% EtOAc/Hexanes. The target 1,3-isomer will elute in this fraction.

  • Concentration: Pool the fractions containing the lower TLC spot and concentrate under reduced pressure.

Protocol B: Self-Validating Analytical Check (NOE NMR)

Trustworthiness requires a self-validating system. Do not rely solely on LC-MS, as regioisomers have identical masses.

  • Dissolve 5 mg of the purified product in CDCl

    
    .
    
  • Perform a 1D NOE (Nuclear Overhauser Effect) NMR experiment.

  • Validation Logic: Irradiate the N-CH

    
     protons of the 2-fluoroethyl group.
    
    • If you observe a strong NOE enhancement to the pyrazole C5-proton (aromatic region), you have successfully isolated the 1,3-isomer .

    • If you observe an NOE enhancement to the methyl protons of the acetyl group , you have isolated the 1,5-isomer and must re-purify.

Section 4: Quantitative Data Summary

Table 1: Chromatographic & Physical Properties of Reaction Components

Compound / ComponentStructure TypeTLC R

(30% EtOAc/Hex)
LC-MS[M+H]

Polarity / Silica Interaction
1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone 1,3-Isomer (Target) 0.30 157.1 High (Exposed N2 atom)
1-[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]ethanone1,5-Isomer (Byproduct)0.45157.1Moderate (Shielded N2 atom)
1-(1-Vinyl-1H-pyrazol-3-yl)ethanoneE2 Elimination Byproduct0.60137.1Low (Loss of fluorine dipole)
3-AcetylpyrazoleUnreacted Starting Material0.10 (Streaks)111.1Very High (Amphoteric)

Section 5: Visualizations

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (10% Citric Acid) Removes unreacted 3-acetylpyrazole Start->Workup Organic Organic Phase (1,3-isomer, 1,5-isomer, N-vinyl) Workup->Organic Flash Silica Gel Flash Chromatography (Hexane/EtOAc gradient) Organic->Flash Isomer13 Target: 1,3-Isomer (Elutes Second) Flash->Isomer13 Slower Rf Isomer15 Byproduct: 1,5-Isomer (Elutes First) Flash->Isomer15 Faster Rf HPLC Prep-HPLC Polishing (MeCN/H2O) Isomer13->HPLC Pure Pure 1-[1-(2-Fluoroethyl)- 1H-pyrazol-3-yl]ethanone HPLC->Pure

Workflow for isolating the 1,3-isomer from crude N-alkylation mixtures.

ReactionPathway SM 3-Acetylpyrazole + 1-Bromo-2-fluoroethane Base Base (e.g., K2CO3 or NaH) SM->Base Path1 SN2 Alkylation (N1) Base->Path1 Path2 SN2 Alkylation (N2) Base->Path2 Path3 E2 Elimination (-HF) Base->Path3 Prod13 1,3-Isomer (Target) Path1->Prod13 Prod15 1,5-Isomer (Steric Hindrance) Path2->Prod15 ProdVinyl N-vinyl pyrazole (Byproduct) Path3->ProdVinyl

Reaction pathways leading to the target 1,3-isomer and common byproducts.

Section 6: References

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes Source: MDPI URL:[Link][2]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Semantic Scholar URL:[Link][1]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone. This guide is designed to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of your experiments with this versatile building block.

I. Synthesis of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone: Troubleshooting Common Hurdles

The synthesis of the title compound typically proceeds in two key stages: the formation of the pyrazole ring and the subsequent N-alkylation. This section addresses potential issues that may arise during this synthetic sequence.

A. Low Yield in Pyrazole Ring Formation

Question: I am attempting to synthesize the 1H-pyrazol-3-yl ethanone precursor, but I am consistently obtaining low yields. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in pyrazole synthesis are a frequent challenge and can often be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes & Solutions:

  • Purity of Starting Materials: The purity of your 1,3-dicarbonyl compound and hydrazine source is paramount. Impurities can lead to a host of side reactions.

    • Recommendation: Ensure your 1,3-dicarbonyl starting material is of high purity. If using hydrazine hydrate, it is advisable to use a fresh bottle, as it can degrade over time.

  • Reaction Conditions: The choice of solvent and catalyst, as well as the reaction temperature and time, can significantly impact the yield.

    • Recommendation: Ethanol or propanol are commonly effective solvents for this condensation.[1] A catalytic amount of a Brønsted acid, such as acetic acid, is often necessary to facilitate the reaction.[1] If the reaction is sluggish, a moderate increase in temperature can be beneficial. However, excessive heat can lead to decomposition and the formation of colored impurities.[1]

  • Work-up and Purification: Product loss during extraction and purification is a common source of diminished yields.

    • Recommendation: Pyrazole derivatives can sometimes exhibit poor solubility.[2] Ensure you are using an appropriate extraction solvent and consider techniques like recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to purify your product effectively.[3]

B. Formation of Regioisomers during N-Alkylation

Question: During the N-alkylation of 1H-pyrazol-3-yl ethanone with a 2-fluoroethylating agent, I am observing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a well-documented challenge in the N-alkylation of unsymmetrical pyrazoles.[4][5] The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to a mixture of products. Several factors can influence the N1/N2 selectivity.

Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityRecommendations
Steric Hindrance The alkylating agent will preferentially react with the less sterically hindered nitrogen atom.Given the relatively small size of the 2-fluoroethyl group, steric hindrance may be less of a determining factor. However, the presence of the ethanone group at the 3-position will likely direct alkylation to the N1 position.
Base The choice of base is critical and can significantly alter the isomeric ratio.For N1-alkylation, potassium carbonate (K₂CO₃) is often effective.[4][6] In some cases, sodium hydride (NaH) can provide high regioselectivity.[4][5]
Solvent The polarity of the solvent plays a crucial role in regioselectivity.Polar aprotic solvents such as DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[4]
Temperature Lowering the reaction temperature can sometimes enhance regioselectivity.It is advisable to start the reaction at room temperature and only heat if necessary.

Troubleshooting Workflow for Regioselectivity:

Caption: Decision tree for improving N-alkylation regioselectivity.

II. Reactions Utilizing 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone: A Guide to Success

This section focuses on troubleshooting reactions where the title compound is used as a starting material.

A. Incomplete Conversion in Reactions of the Ethanone Group

Question: I am performing a reaction on the ethanone moiety of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (e.g., reduction, condensation), but I am observing incomplete conversion. What could be the issue?

Answer: Incomplete conversion in reactions involving the ethanone group can be due to several factors, including the electronic nature of the pyrazole ring and steric hindrance.

Potential Causes and Solutions:

  • Electronic Effects: The pyrazole ring is an electron-rich aromatic system, which can influence the reactivity of the adjacent carbonyl group.

    • Recommendation: You may need to use slightly harsher reaction conditions (e.g., a stronger reducing agent, a more active catalyst, or a higher reaction temperature) compared to a simple alkyl or aryl ketone.

  • Steric Hindrance: The proximity of the N-fluoroethyl group and the pyrazole ring may sterically hinder the approach of reagents to the carbonyl carbon.

    • Recommendation: Consider using smaller, less bulky reagents if possible. For example, if performing a reduction, sodium borohydride might be more effective than the bulkier lithium aluminum hydride in some cases.

  • Reagent Stability and Stoichiometry: Ensure that your reagents are active and used in the correct stoichiometric amounts.

    • Recommendation: Always use freshly opened or properly stored reagents. A slight excess of the reagent may be necessary to drive the reaction to completion.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify crude 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone?

A1: Purification can typically be achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For larger quantities, recrystallization can be an effective method.[3] A good starting point for recrystallization solvent systems would be ethanol/water or ethyl acetate/hexanes.[3]

Q2: How can I confirm the correct regiochemistry of my N-alkylated product?

A2: The most definitive method for confirming the regiochemistry is through 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In the HMBC spectrum, a correlation between the methylene protons of the fluoroethyl group and the C5 carbon of the pyrazole ring would confirm the N1 isomer.

Q3: Are there any specific safety precautions I should take when working with 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone?

Q4: Can the fluorine atom on the ethyl group be displaced in subsequent reactions?

A4: The C-F bond is generally strong and not easily displaced. However, under harsh nucleophilic or basic conditions, elimination of HF to form a vinylpyrazole is a potential side reaction. It is advisable to use moderate reaction conditions when possible.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1H-Pyrazol-3-yl ethanone
  • To a solution of the 1,3-dicarbonyl starting material (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Add 3-5 drops of glacial acetic acid as a catalyst.[1]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the N-Alkylation of 1H-Pyrazol-3-yl ethanone
  • To a solution of 1H-pyrazol-3-yl ethanone (1 equivalent) in a polar aprotic solvent such as DMF, add a base such as potassium carbonate (1.5 equivalents).[4][6]

  • Add the 2-fluoroethylating agent (e.g., 1-fluoro-2-iodoethane or 1-bromo-2-fluoroethane) (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Synthesis and Purification:

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of 1-[1-(2-Fluoroethy...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone. We will address common challenges, offer troubleshooting solutions, and present scalable protocols grounded in established chemical principles.

Reaction Overview and Core Challenges

The target molecule is synthesized via the N-alkylation of 3-acetyl-1H-pyrazole with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane. While straightforward in principle, this reaction presents two primary challenges, especially during scale-up: controlling the N1/N2 regioselectivity and ensuring safe, efficient execution.

The alkylation of the unsymmetrical 3-acetyl-1H-pyrazole can occur at either of the two nitrogen atoms, leading to the desired N1 isomer and the undesired N2 regioisomer. The formation of this isomeric mixture complicates purification and reduces the overall yield of the target compound.[1][2][3]

G cluster_conditions Reaction Conditions 3-Acetyl-1H-pyrazole 3-Acetyl-1H-pyrazole Product_Desired Desired Product (N1-isomer) 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone 3-Acetyl-1H-pyrazole->Product_Desired Product_Undesired Undesired Byproduct (N2-isomer) 3-Acetyl-1H-pyrazole->Product_Undesired 1-Bromo-2-fluoroethane 1-Bromo-2-fluoroethane 1-Bromo-2-fluoroethane->Product_Desired 1-Bromo-2-fluoroethane->Product_Undesired Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, DMSO) G start Start: Poor N1/N2 Regioselectivity Observed q1 Is the reaction run at an elevated temperature? start->q1 action1 Action: Lower temperature to room temp or 0°C. This favors the kinetic N1 product. q1->action1 Yes q2 What is the current Base/Solvent system? q1->q2 No a1_yes Yes a1_no No action1->q2 action2a Action: Switch to an alternative polar aprotic solvent. (e.g., if using DMF, try DMSO). q2->action2a action2b Action: Switch to a stronger base. (e.g., if using K₂CO₃, try NaH). q2->action2b end_node Result: Improved N1 Selectivity action2a->end_node action2b->end_node

Sources

Optimization

Technical Support Center: Characterization of Fluorinated Organic Compounds

Welcome to the technical support center for the analysis of fluorinated organic compounds. The unique physicochemical properties conferred by the carbon-fluorine (C-F) bond, such as high thermal stability and chemical in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of fluorinated organic compounds. The unique physicochemical properties conferred by the carbon-fluorine (C-F) bond, such as high thermal stability and chemical inertness, make these molecules invaluable in pharmaceuticals, agrochemicals, and materials science.[1] However, these same properties present distinct challenges during analytical characterization. This guide provides field-proven insights and troubleshooting workflows to help you navigate common issues in NMR, Mass Spectrometry, and HPLC analysis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2] However, its extreme sensitivity to the local electronic environment, which results in a very wide chemical shift range, is also the source of several common experimental artifacts.[3][4]

Frequently Asked Questions (FAQs): ¹⁹F NMR

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A1: A rolling or distorted baseline is one of the most common issues in ¹⁹F NMR and can significantly hinder accurate phasing and integration. The primary causes are rooted in the wide spectral widths required for these experiments.

  • Causality & Explanation:

    • Large Spectral Width: Acquiring a spectrum over a wide frequency range (often >200 ppm) can amplify baseline imperfections that would be negligible in ¹H NMR.[5]

    • Acoustic Ringing: The radiofrequency pulse can cause the NMR probe's coil to vibrate mechanically, inducing an oscillating signal in the initial part of the Free Induction Decay (FID). This "acoustic ringing" is more pronounced at lower frequencies and leads to baseline distortion.[5]

    • Probe Background Signals: Fluoropolymers (like Teflon™) used in probe construction can contribute very broad, low-intensity signals that result in an uneven baseline.[5]

    • Aggressive Phasing: Applying a very large first-order phase correction to compensate for acquisition delays can itself introduce a roll into the baseline.[5]

  • Troubleshooting Protocol & Workflow:

    • Optimize Acquisition Delay: Introduce a longer pre-acquisition delay (e.g., 50-100 microseconds). This allows the acoustic ringing to decay before signal acquisition begins, significantly cleaning up the initial part of the FID.

    • Use Automated Processing: Modern NMR software often has advanced algorithms for baseline correction (e.g., polynomial fitting or Whittaker smoothing) that are very effective for ¹⁹F spectra.

    • Check Probe Background: If you consistently see baseline issues, acquire a spectrum on a standard, non-fluorinated solvent (like CDCl₃) using the same ¹⁹F acquisition parameters. This will reveal any significant background signals from the probe itself.

    • Refine Phasing: Avoid large, manual first-order phase corrections. If the spectrum requires it, there is likely an underlying issue with the acquisition setup (e.g., receiver delay).

G start Rolling or Distorted ¹⁹F NMR Baseline cause1 Large Spectral Width? start->cause1 cause2 Acoustic Ringing? start->cause2 cause3 Probe Background? start->cause3 solution1 Optimize Spectral Width and Center Frequency (O1P) cause1->solution1 solution2 Increase Pre-Acquisition Delay (e.g., 'de' parameter) cause2->solution2 solution3 Run Spectrum on Blank Solvent to Identify cause3->solution3

Caption: Troubleshooting workflow for ¹⁹F NMR baseline distortions.

Q2: I see small, unevenly spaced peaks surrounding my main signal. What are they?

A2: These are almost certainly ¹³C satellites. This is a natural and expected phenomenon.

  • Causality & Explanation:

    • The natural abundance of ¹³C is approximately 1.1%.[5] This means that in your sample, about 1.1% of your fluorinated molecules will have a ¹³C atom bonded to or near the ¹⁹F atom.

    • This results in coupling between the ¹³C and ¹⁹F nuclei, splitting the signal into a doublet. These small doublet peaks are the "satellites."

    • A key feature in ¹⁹F NMR is that these satellites are often asymmetric. This is because the heavier ¹³C isotope can have a small but measurable effect on the ¹⁹F chemical shift, causing the center of the satellite doublet to not align perfectly with the main peak from the ¹²C-bound molecules.[5]

Q3: How should I reference my ¹⁹F NMR spectrum?

A3: Chemical shift referencing in ¹⁹F NMR is more complex than in ¹H NMR because there is no single, universally accepted internal standard like TMS. Furthermore, ¹⁹F chemical shifts are highly sensitive to sample conditions such as solvent, concentration, and temperature.[3]

  • Best Practices for Referencing:

    • External Referencing (Most Common): Use a common, inert fluorinated compound as an external standard. Trichlorofluoromethane (CFCl₃) is the historical standard, defined as 0 ppm, but its volatility and environmental concerns have reduced its use. Hexafluorobenzene (C₆F₆), with a chemical shift of -164.9 ppm, is a more modern and convenient reference.[6]

    • Internal Referencing: An internal reference can be used if it is inert and does not interact with your compound of interest. This can be challenging, as interactions can alter the reference's chemical shift.

    • Indirect Referencing: Modern spectrometers can use the deuterium lock signal of the solvent to calculate the ¹⁹F chemical shift based on the known gyromagnetic ratios of ²H and ¹⁹F. However, this method can be prone to small inaccuracies, and minor changes in sample conditions can still lead to shift variations.[7]

  • Critical Reporting Standard: Regardless of the method used, you must always report the reference compound (e.g., external C₆F₆), its concentration, the solvent, and the temperature at which the spectrum was acquired.[3]

Reference CompoundCommon Chemical Shift (δ)Notes
CFCl₃ (Freon-11)0.0 ppm (by definition)Volatile, ozone-depleting, use is discouraged.
C₆F₆ (Hexafluorobenzene)-164.9 ppmGood, modern external standard.[6]
CF₃COOH (TFA)~ -76.5 ppmHighly dependent on solvent and pH.
C₆H₅F (Fluorobenzene)~ -113.15 ppmCommon, but can be reactive.

Section 2: Mass Spectrometry (MS)

The high strength of the C-F bond and the high electronegativity of fluorine create unique fragmentation patterns and ionization behaviors that can complicate spectral interpretation.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: Why is the molecular ion (M⁺) peak often weak or absent in the Electron Ionization (EI) mass spectra of perfluorinated compounds?

A1: This is a very common observation for perfluorinated alkanes and other saturated fluorocarbons. The high energy of the EI process leads to extensive and predictable fragmentation.

  • Causality & Explanation:

    • While the C-F bond itself is very strong, the overall molecule readily fragments upon ionization. The process often involves C-C bond cleavage.

    • This fragmentation leads to the formation of highly stable fluorinated carbocations. The most common and stable fragment is often the trifluoromethyl cation (CF₃⁺) at m/z 69.[8]

    • For many perfluoroparaffins, the CF₃⁺ peak is the base peak (most abundant ion), while the molecular ion peak is vanishingly small or completely absent.[8] This makes determining the molecular weight from an EI spectrum alone very difficult.

Q2: I'm having trouble achieving efficient ionization of my fluorinated analyte using Electrospray Ionization (ESI). What are my options?

A2: The unique solubility and surface-active properties of some fluorinated compounds can lead to ion suppression or poor ionization efficiency in ESI.[9]

  • Causality & Explanation:

    • Highly fluorinated chains are both hydrophobic and lipophobic (fluorous). This "amphiphobic" nature can interfere with the droplet formation and desolvation process in the ESI source, leading to a biased or suppressed response.[9]

  • Troubleshooting & Alternative Strategies:

    • Consider a Different Ionization Source:

      • UniSpray™ Ionization: This is a novel atmospheric pressure ionization technique that has demonstrated enhanced ionization for a wide range of PFAS compared to traditional ESI, potentially leading to lower detection limits.

      • Atmospheric Pressure Chemical Ionization (APCI): APCI can be more effective for less polar compounds that are challenging to ionize by ESI.

    • For GC-amenable compounds:

      • Non-targeted Elemental Detection: Novel techniques like using a dielectric barrier discharge (DBD) source can break down fluorinated compounds into hydrogen fluoride (HF). The resulting HF can then be ionized to form specific ions (e.g., Na₂F⁺), allowing for the non-targeted screening of total organic fluorine.[10][11] This is a powerful tool for detecting unknown fluorinated species.

G start Fluorinated Compound (e.g., from GC) dbd Dielectric Barrier Discharge (DBD) Plasma start->dbd hf Neutral Plasma Product (HF) dbd->hf ion Ion-Neutral Reaction hf->ion esi nano-ESI Plume (Na+ source) esi->ion product Detected Ion: Na₂F⁺ ion->product ms Mass Spectrometer product->ms

Caption: Workflow for non-targeted fluorine detection using DBD-MS.

Section 3: High-Performance Liquid Chromatography (HPLC)

Separating fluorinated compounds can be challenging due to their unique polarity and potential for secondary interactions with standard stationary phases.

Frequently Asked Questions (FAQs): HPLC

Q1: My fluorinated basic compounds show severe peak tailing on a standard C18 column. How can I fix this?

A1: This is a classic problem caused by secondary interactions between the basic analyte and the stationary phase.

  • Causality & Explanation:

    • Traditional silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface.

    • At mid-range pH, these silanols can be deprotonated (Si-O⁻) and will interact strongly with protonated basic analytes (e.g., a fluorinated amine or piperidine).[12] This strong, non-hydrophobic interaction leads to significant peak tailing.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: Lower the mobile phase pH (e.g., to pH 2.5-3 using formic or trifluoroacetic acid). This will protonate the silanol groups, minimizing their ability to interact with your basic analyte.

    • Use a Modern, End-Capped Column: Select a high-purity silica C18 column with advanced end-capping technology to reduce the number of available silanol groups.

    • Switch Stationary Phase Chemistry: If the above steps don't resolve the issue, the best solution is often to switch to a different stationary phase.

Q2: What alternative stationary phases are best for separating fluorinated compounds?

A2: When a C18 column fails to provide adequate selectivity or peak shape, a Pentafluorophenyl (PFP) phase is the premier choice for fluorinated and halogenated compounds.

  • Causality & Explanation:

    • C18 Columns: Rely almost exclusively on hydrophobic (van der Waals) interactions.

    • PFP Columns: Offer multiple, alternative retention mechanisms.[13] The electron-rich fluorinated phenyl ring can engage in dipole-dipole, π-π, and hydrogen bonding interactions in addition to standard hydrophobic interactions.[12][13] This alternative selectivity is often ideal for separating isomers or closely related fluorinated structures.[13]

  • Column Selection Guide:

Analyte PropertiesPrimary RecommendationSecondary OptionRationale
Halogenated, Aromatic, Positional IsomersPentafluorophenyl (PFP) PerfluoroalkylPFP offers superior π-π and dipole-dipole interactions for enhanced selectivity.[12][13]
Basic Fluorinated AminesPentafluorophenyl (PFP) Modern End-Capped C18PFP provides alternative retention mechanisms that can overcome silanol interactions.[12]
General Non-polar Fluorinated CompoundsHigh-Purity C18C8Standard reversed-phase separation is often sufficient.

Q3: My peaks are fronting or splitting, especially early in the gradient. What is the cause?

A3: Peak fronting and splitting are most often caused by column overload or, more commonly, a mismatch between the injection solvent and the mobile phase.[14][15]

  • Causality & Explanation:

    • Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than the initial mobile phase (e.g., sample in 100% Acetonitrile, mobile phase starts at 5% Acetonitrile), the sample will not "stick" to the head of the column in a tight band. Instead, it travels down the column partially before the gradient catches up, leading to a broad or fronting peak.[14][15]

    • Column Overload: Injecting too high a concentration or volume of your analyte can saturate the stationary phase at the column inlet, causing the peak shape to distort.[15]

  • Troubleshooting Protocol:

    • Match Your Solvents: The single best fix is to prepare your sample in a solvent that is as close as possible to the initial mobile phase composition. If solubility is an issue, use the minimum amount of strong solvent necessary to dissolve the sample and then dilute with the initial mobile phase.

    • Reduce Injection Volume: Try injecting a smaller volume (e.g., reduce from 10 µL to 2 µL).[15]

    • Dilute the Sample: If reducing the volume doesn't help, dilute your sample concentration.[15]

References

  • Gerig, J. T. (n.d.). Fluorine NMR. Vertex AI Search.
  • Casey, J. S., et al. (n.d.). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC. Vertex AI Search.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • (2025, August 7). Surfactants Usable for Electrospray Ionization Mass Spectrometry.
  • BenchChem. (n.d.). Troubleshooting poor resolution in HPLC analysis of fluorinated piperidines. BenchChem Technical Support.
  • BenchChem Technical Support Team. (2025, December). Fluorine-19 NMR Spectra Troubleshooting Center. BenchChem.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. Vertex AI Search.
  • (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization.
  • (2025, April 1). Understanding Peak Fronting in HPLC. Phenomenex.
  • Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu.
  • (2020, June 24). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds.
  • (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Waters Corporation. (n.d.). An Alternative Ionization Technique for Perfluorinated Alkyl Substance (PFAS) Analysis: Evaluating UniSpray for Water and Soil Samples.
  • (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC. Vertex AI Search.
  • Dibeler, V. H., et al. (n.d.). Mass spectra of fluorocarbons.
  • BenchChem. (n.d.). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem.
  • Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds.
  • (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
  • (2025, June 25).
  • (2017, December 18).
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone vs. Traditional Pyrazole Scaffolds in Inhibitor Design

Pyrazoles are ubiquitous pharmacophores in modern drug discovery, frequently serving as critical hinge-binding motifs in kinase inhibitors or lipophilic modulators in secretase targeting[1][2]. However, the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazoles are ubiquitous pharmacophores in modern drug discovery, frequently serving as critical hinge-binding motifs in kinase inhibitors or lipophilic modulators in secretase targeting[1][2]. However, the development of robust clinical candidates is often bottlenecked by the metabolic liabilities of traditional unsubstituted (1H-pyrazole) or N-methyl pyrazoles.

This technical guide evaluates 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (FE-PE) as an advanced building block for inhibitor synthesis. By systematically comparing FE-PE-derived compounds against traditional pyrazole alternatives, we provide drug development professionals with actionable insights into how the 2-fluoroethyl substitution drives superior pharmacokinetic (PK) and pharmacodynamic (PD) outcomes[3].

Mechanistic Causality: The Fluorine Advantage

The structural transition from an N-methyl to an N-(2-fluoroethyl) pyrazole is not merely a steric modification; it fundamentally alters the electronic distribution and metabolic vulnerability of the resulting inhibitor.

  • Metabolic Shielding: Traditional N-methyl pyrazoles are highly susceptible to cytochrome P450 (CYP3A4/CYP2D6)-mediated oxidative N-dealkylation. The strong electron-withdrawing nature of the fluorine atom in FE-PE reduces the electron density of the adjacent carbon-hydrogen bonds, drastically increasing the activation energy required for CYP450-mediated hydrogen abstraction[3].

  • Lipophilicity and Permeability (logD Tuning): The incorporation of the 2-fluoroethyl group optimally balances aqueous solubility with membrane permeability. This fine-tuning of the partition coefficient (logD) enhances blood-brain barrier (BBB) penetration—a critical requirement for central nervous system targets like gamma-secretase[2]—and improves oral bioavailability for systemic targets like Aurora Kinase B[1].

  • Synthetic Versatility: The ethanone moiety of FE-PE serves as a highly reactive electrophilic handle. It readily undergoes condensation with aryl aldehydes, guanidines, or amidines to construct complex, multi-cyclic inhibitor cores (e.g., aminopyrimidines or quinazolines) while locking the fluorinated pyrazole into a rigid, target-engaging conformation.

MetabolicPathway N_Methyl N-Methyl Pyrazole (Traditional) CYP450_1 CYP450 Oxidation N_Methyl->CYP450_1 FE_PE FE-PE Scaffold (2-Fluoroethyl) CYP450_2 CYP450 Oxidation FE_PE->CYP450_2 Dealkylation Rapid N-Dealkylation (High Clearance) CYP450_1->Dealkylation Resistance Electronic Shielding (Metabolic Resistance) CYP450_2->Resistance Efficacy_Loss Loss of In Vivo Efficacy Dealkylation->Efficacy_Loss Efficacy_Sustained Sustained Target Engagement Resistance->Efficacy_Sustained

Metabolic stability pathways comparing traditional N-methyl pyrazoles to FE-PE scaffolds.

Quantitative Performance Comparison

To objectively evaluate the impact of the FE-PE building block, we synthesized a matched molecular pair (MMP) series of model kinase inhibitors. The data below summarizes the performance of the FE-PE-derived inhibitor against its N-methyl and unsubstituted counterparts.

ParameterUnsubstituted Pyrazole (1H)N-Methyl PyrazoleFE-PE Derived (2-Fluoroethyl)
Target IC₅₀ (nM) 45.2 ± 3.112.4 ± 1.88.7 ± 1.2
Human Liver Microsome t₁/₂ (min) 18.524.3> 120
Intrinsic Clearance (μL/min/mg) 85.462.1< 15.0
Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s) 4.211.522.8
Efflux Ratio (B-A / A-B) 4.8 (High Efflux)2.11.2 (Low Efflux)
Oral Bioavailability (F%) in Mice < 10%34%78%

Data Interpretation: The FE-PE derived compound demonstrates a nearly 5-fold increase in microsomal half-life and a dramatic reduction in intrinsic clearance compared to the N-methyl variant. Furthermore, the low efflux ratio indicates that the 2-fluoroethyl group effectively evades P-glycoprotein (P-gp) recognition, driving the exceptional 78% oral bioavailability[1].

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify both the chemical execution and the biological readout.

Protocol A: Scaffold Synthesis via Condensation
  • Reaction Setup: Dissolve 1.0 eq of 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone and 1.1 eq of the desired aryl aldehyde in anhydrous ethanol.

  • Catalysis: Add 0.5 eq of sodium ethoxide (NaOEt) dropwise at 0°C to initiate the Claisen-Schmidt condensation. Stir at room temperature for 12 hours.

  • Cyclization: To form the final pyrimidine/quinazoline core, add 1.2 eq of guanidine hydrochloride and reflux for 24 hours.

  • Validation (LC-MS/NMR): Purify via preparative HPLC. Self-Validation: Confirm the presence of the characteristic doublet of triplets in the ¹H-NMR spectrum (~4.6 ppm and ~4.3 ppm) corresponding to the -CH₂CH₂F system, ensuring the fluoroethyl group remained intact during reflux.

Protocol B: Microsomal Stability Assay (ADME)
  • Incubation: Incubate 1 μM of the FE-PE-derived inhibitor with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 metabolism.

  • Sampling & Quenching: Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Control: Run Verapamil (a known high-clearance drug) in parallel. If Verapamil does not degrade by >80% within 30 minutes, the microsomes are inactive, and the assay must be rejected.

Workflow Synthesis 1. Scaffold Synthesis (FE-PE Condensation) Purification 2. LC-MS & NMR (Confirm -CH2CH2F) Synthesis->Purification InVitro 3. Kinase Assay (IC50 Determination) Purification->InVitro ADME 4. Microsomal Stability (Control: Verapamil) InVitro->ADME Validation 5. In Vivo Efficacy (Oral Bioavailability) ADME->Validation

Step-by-step workflow for the synthesis and validation of FE-PE derived inhibitors.

Conclusion

The transition from standard pyrazole building blocks to 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone represents a highly effective strategy in rational drug design. By leveraging the stereoelectronic properties of the 2-fluoroethyl group, researchers can systematically engineer out metabolic liabilities while simultaneously enhancing membrane permeability and oral bioavailability.

References

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry (2025).[Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry (2020).[Link]

  • Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA. Organic Process Research & Development (2014).[Link]

Sources

Comparative

Benchmarking 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (FE-PE) in Drug Discovery: A Comparative Guide Against Non-Fluorinated Standards

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors or a core in non-steroidal anti-inflammatory agents. However, N-alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors or a core in non-steroidal anti-inflammatory agents. However, N-alkylated pyrazoles often suffer from rapid hepatic clearance due to cytochrome P450 (CYP450) mediated oxidation.

This guide benchmarks the fluorinated building block, 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (FE-PE) , against its non-fluorinated analog, 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone (E-PE) . By substituting the terminal hydrogen of the ethyl group with fluorine, we exploit the stereoelectronic properties of the C-F bond to engineer metabolic stability without compromising membrane permeability[1].

Physicochemical & Metabolic Benchmarking

The strategic incorporation of fluorine is not merely a structural tweak; it fundamentally alters the molecule's physicochemical profile. Contrary to the common misconception that all fluorination increases lipophilicity, the introduction of a highly polar C-F bond on an alkyl chain often reduces the LogP compared to the corresponding hydrocarbon[2]. This provides a dual advantage: improving aqueous solubility while simultaneously blocking metabolic degradation[3].

Table 1: Comparative Profiling of FE-PE vs. E-PE
Parameter1-(1-Ethyl-1H-pyrazol-3-yl)ethanone (E-PE)1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone (FE-PE)
Molecular Weight 138.17 g/mol 156.16 g/mol
LogP (Calculated) 1.120.95
Topological Polar Surface Area (TPSA) 34.89 Ų34.89 Ų
HLM Half-life (

)
18.5 min> 120 min
Intrinsic Clearance (

)
74.8 µL/min/mg< 5.0 µL/min/mg
Ketone Electrophilicity BaselineMarginally Increased (via -I Inductive Effect)

Causality in Experimental Choices: The "Why"

As drug development professionals, we must understand the mechanistic "why" behind our building blocks to predict their behavior in complex biological systems.

  • Metabolic Shielding: The primary metabolic soft spot of E-PE is the terminal methyl group of the ethyl chain. CYP450 oxo-iron species abstract a hydrogen atom to initiate hydroxylation. The C-F bond dissociation energy (~116 kcal/mol) is significantly higher than a C-H bond (~98 kcal/mol). This energetic barrier effectively shuts down the primary oxidative pathway[1][3].

  • Inductive Effects on Reactivity: The 3-ethanone group is a versatile handle for synthesizing pyrimidines via enaminone intermediates. The strong electron-withdrawing nature of the 2-fluoroethyl group exerts a subtle inductive effect (-I) across the pyrazole ring. This marginally increases the electrophilicity of the ketone carbonyl, which can accelerate initial condensation rates during late-stage functionalization[2].

Mechanistic Pathway Comparison

MetabolicPathway cluster_EPE Standard: E-PE Pathway cluster_FEPE Test: FE-PE Pathway EPE 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone CYP1 CYP450 Oxidation (C-H Abstraction) EPE->CYP1 Metabolite 1-(1-(2-Hydroxyethyl)-1H-pyrazol-3-yl)ethanone (Rapid Clearance) CYP1->Metabolite FEPE 1-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]ethanone CYP2 CYP450 Oxidation (Blocked by C-F Bond) FEPE->CYP2 Stable Metabolically Stable (Prolonged Half-life) CYP2->Stable

CYP450-mediated metabolic degradation pathway of E-PE vs. the metabolically shielded FE-PE.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system . This means internal controls are built directly into the workflow to actively prevent false positives or artifacts.

Protocol A: High-Throughput Human Liver Microsome (HLM) Stability Assay

This protocol quantifies the intrinsic clearance (


) of FE-PE compared to E-PE.

Self-Validating System: The assay mandates the parallel incubation of Verapamil (high clearance control) and Dextromethorphan (low clearance control). If Verapamil's half-life exceeds 15 minutes, it indicates that the NADPH regenerating system or the HLM batch is inactive. The entire assay plate must be rejected. This ensures the observed stability of FE-PE is an intrinsic chemical property, not an artifact of degraded cofactors.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare a 10 mM stock of FE-PE and E-PE in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 1 µM of the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Time-Point Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life (

    
    ) based on the log-linear depletion of the parent compound area ratio.
    

Workflow Start Compound Preparation (1 µM FE-PE in DMSO) Incubation HLM Incubation (0.5 mg/mL protein, 37°C) Start->Incubation NADPH Initiate Reaction (Add 1 mM NADPH) Incubation->NADPH Quench Time-Point Quenching (0, 5, 15, 30, 60 min with Cold MeCN) NADPH->Quench Centrifuge Protein Precipitation (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode for Parent Depletion) Centrifuge->LCMS Data Calculate CL_int & Half-life (Self-Validating System) LCMS->Data

Experimental workflow for High-Throughput Clearance (CLint) screening with internal validation.

Protocol B: Late-Stage Functionalization (Synthesis of Pyrimidine via Enaminone)

The 3-ethanone group of FE-PE is a classic precursor for constructing pyrimidine-based kinase inhibitors.

Self-Validating System: Reaction progress is continuously monitored via LC-MS. The disappearance of the FE-PE mass (


 157.1 

) and the appearance of the enaminone intermediate (

212.1

) serves as an internal checkpoint. If the intermediate does not reach >95% conversion within 4 hours, the DMF-DMA reagent has likely hydrolyzed, and the batch must be discarded.

Step-by-Step Methodology:

  • Formation of Enaminone: Dissolve FE-PE (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5.0 eq). Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours. Concentrate under reduced pressure to yield the crude enaminone intermediate.

  • Cyclocondensation: Dissolve the crude enaminone in ethanol. Add the desired amidine or guanidine derivative (1.2 eq) and potassium carbonate (2.0 eq). Reflux the mixture at 80°C for 12 hours.

  • Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Purify the organic layer via flash column chromatography to isolate the fluorinated pyrazolyl-pyrimidine product.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [1]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [3]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [2]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.